![molecular formula C16H15FN2O3S B5912143 N-[4-(aminosulfonyl)benzyl]-3-(4-fluorophenyl)acrylamide](/img/structure/B5912143.png)
N-[4-(aminosulfonyl)benzyl]-3-(4-fluorophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(aminosulfonyl)benzyl]-3-(4-fluorophenyl)acrylamide, also known as NSC-719239, is an organic compound that has gained significant attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
N-[4-(aminosulfonyl)benzyl]-3-(4-fluorophenyl)acrylamide has been studied for its potential applications in various fields, including cancer research, neuroprotection, and anti-inflammatory therapy. In cancer research, N-[4-(aminosulfonyl)benzyl]-3-(4-fluorophenyl)acrylamide has been shown to exhibit cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, N-[4-(aminosulfonyl)benzyl]-3-(4-fluorophenyl)acrylamide has been studied for its potential to protect neurons from oxidative stress and to reduce inflammation in various disease models.
Mecanismo De Acción
The mechanism of action of N-[4-(aminosulfonyl)benzyl]-3-(4-fluorophenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of several key enzymes and pathways involved in cell proliferation, survival, and inflammation. N-[4-(aminosulfonyl)benzyl]-3-(4-fluorophenyl)acrylamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, as well as the activity of several kinases involved in cell signaling pathways.
Biochemical and Physiological Effects:
N-[4-(aminosulfonyl)benzyl]-3-(4-fluorophenyl)acrylamide has been shown to have several biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the reduction of inflammation. Additionally, N-[4-(aminosulfonyl)benzyl]-3-(4-fluorophenyl)acrylamide has been shown to have neuroprotective effects, including the reduction of oxidative stress and the prevention of neuronal cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(aminosulfonyl)benzyl]-3-(4-fluorophenyl)acrylamide has several advantages for lab experiments, including its high purity and stability, as well as its ability to penetrate cell membranes and target specific cellular pathways. However, N-[4-(aminosulfonyl)benzyl]-3-(4-fluorophenyl)acrylamide also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for N-[4-(aminosulfonyl)benzyl]-3-(4-fluorophenyl)acrylamide research, including the development of new synthetic methods to improve its purity and yield, the investigation of its potential applications in other disease models, and the identification of its potential side effects and toxicity. Additionally, further studies are needed to fully understand the mechanism of action of N-[4-(aminosulfonyl)benzyl]-3-(4-fluorophenyl)acrylamide and to identify potential drug targets for its use in cancer therapy, neuroprotection, and anti-inflammatory therapy.
In conclusion, N-[4-(aminosulfonyl)benzyl]-3-(4-fluorophenyl)acrylamide is a promising organic compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-[4-(aminosulfonyl)benzyl]-3-(4-fluorophenyl)acrylamide and to identify its potential side effects and toxicity.
Métodos De Síntesis
N-[4-(aminosulfonyl)benzyl]-3-(4-fluorophenyl)acrylamide can be synthesized using a multi-step process that involves the reaction of 4-aminobenzenesulfonamide with 4-fluorobenzaldehyde, followed by the addition of acryloyl chloride. The resulting product is then purified using column chromatography to obtain N-[4-(aminosulfonyl)benzyl]-3-(4-fluorophenyl)acrylamide in high purity.
Propiedades
IUPAC Name |
(E)-3-(4-fluorophenyl)-N-[(4-sulfamoylphenyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O3S/c17-14-6-1-12(2-7-14)5-10-16(20)19-11-13-3-8-15(9-4-13)23(18,21)22/h1-10H,11H2,(H,19,20)(H2,18,21,22)/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSCYHBRUVCHGTK-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C=CC2=CC=C(C=C2)F)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CNC(=O)/C=C/C2=CC=C(C=C2)F)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-fluorophenyl)-N-(4-sulfamoylbenzyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

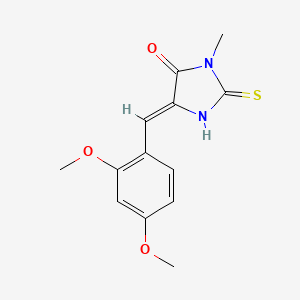
![5-{4-[(3-fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5912072.png)
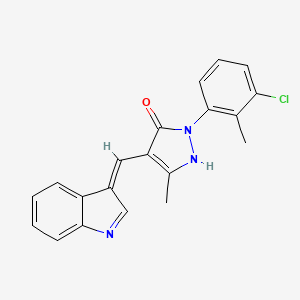
![4-chloro-N-[(2,5-dimethylphenyl)sulfonyl]benzenecarboximidoyl chloride](/img/structure/B5912088.png)

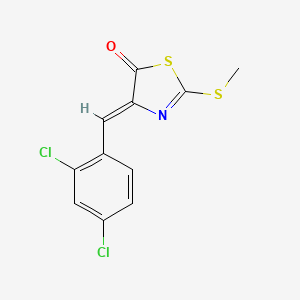
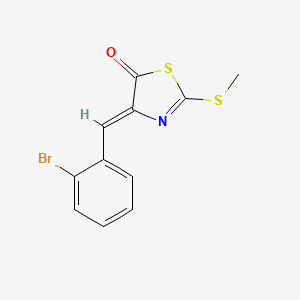

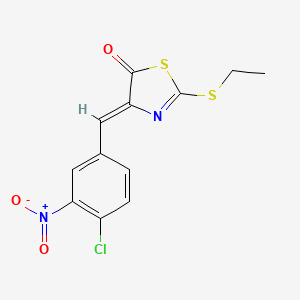

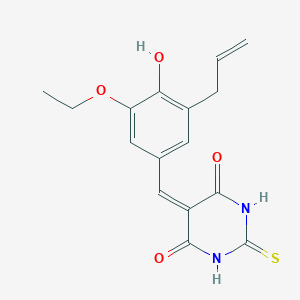
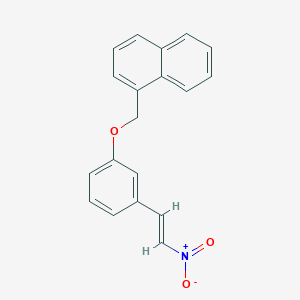
![3-[(4-hydroxy-2-methylphenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one](/img/structure/B5912151.png)
![N-{2-(1,3-benzodioxol-5-yl)-1-[(methylamino)carbonyl]vinyl}-4-methylbenzamide](/img/structure/B5912159.png)